molecular formula C30H24O4 B12540287 4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol CAS No. 821767-14-0

4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol

Cat. No.: B12540287
CAS No.: 821767-14-0
M. Wt: 448.5 g/mol
InChI Key: KBIKURVKCJBUQM-UHFFFAOYSA-N
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Description

4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with benzyloxy and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenol and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenol
  • 4-Methoxyphenyl derivatives
  • Naphthalene-based compounds

Uniqueness

4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of benzyloxy, methoxyphenyl, and naphthalene moieties makes it a versatile compound for various applications .

Properties

CAS No.

821767-14-0

Molecular Formula

C30H24O4

Molecular Weight

448.5 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)-6-phenylmethoxynaphthalen-1-yl]oxyphenol

InChI

InChI=1S/C30H24O4/c1-32-25-12-7-22(8-13-25)28-17-9-23-19-27(33-20-21-5-3-2-4-6-21)16-18-29(23)30(28)34-26-14-10-24(31)11-15-26/h2-19,31H,20H2,1H3

InChI Key

KBIKURVKCJBUQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4)OC5=CC=C(C=C5)O

Origin of Product

United States

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